Cas no 1000339-13-8 (2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride)

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-Dioxo-piperidin-1-yl)-ethanesulfonyl chloride
- 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride
- 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride
- F2165-0002
- 2-(2,6-Dioxo-1-piperidinyl)ethanesulfonyl chloride, AldrichCPR
- 2-(2,6-dioxo-1-piperidyl)ethanesulfonyl chloride
- EN300-238614
- DTXSID10656491
- 1000339-13-8
- AKOS000303380
- 2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonyl chloride
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- MDL: MFCD09864173
- インチ: InChI=1S/C7H10ClNO4S/c8-14(12,13)5-4-9-6(10)2-1-3-7(9)11/h1-5H2
- InChIKey: XDXWYZCUAJWIGN-UHFFFAOYSA-N
- ほほえんだ: C1CC(=O)N(CCS(=O)(=O)Cl)C(=O)C1
計算された属性
- せいみつぶんしりょう: 239.002
- どういたいしつりょう: 239.002
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 79.9A^2
じっけんとくせい
- PSA: 79.90000
- LogP: 1.11280
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2165-0002-5g |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride |
1000339-13-8 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | D486568-100mg |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride |
1000339-13-8 | 100mg |
$ 210.00 | 2022-06-02 | ||
TRC | D486568-50mg |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride |
1000339-13-8 | 50mg |
$ 135.00 | 2022-06-02 | ||
TRC | D486568-10mg |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl Chloride |
1000339-13-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
Life Chemicals | F2165-0002-0.25g |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride |
1000339-13-8 | 95%+ | 0.25g |
$170.0 | 2023-09-06 | |
Enamine | EN300-238614-10.0g |
2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonyl chloride |
1000339-13-8 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Fluorochem | 042581-2.5g |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride |
1000339-13-8 | 95+% | 2.5g |
£667.00 | 2022-03-01 | |
Fluorochem | 042581-500mg |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride |
1000339-13-8 | 95+% | 500mg |
£201.00 | 2022-03-01 | |
Enamine | EN300-238614-0.1g |
2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonyl chloride |
1000339-13-8 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
Enamine | EN300-238614-0.25g |
2-(2,6-dioxopiperidin-1-yl)ethane-1-sulfonyl chloride |
1000339-13-8 | 95% | 0.25g |
$670.0 | 2024-06-19 |
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride 関連文献
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chlorideに関する追加情報
Introduction to 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride (CAS No. 1000339-13-8)
2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1000339-13-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various bioactive molecules. The structural framework of this compound incorporates a dioxopiperidine moiety, which is a heterocyclic structure that imparts unique chemical and biological properties, making it a valuable building block for medicinal chemistry applications.
The dioxopiperidine ring is a key feature of this compound, contributing to its reactivity and potential biological activity. This structural motif has been extensively studied in the development of pharmaceutical agents due to its ability to enhance binding affinity and selectivity towards biological targets. The presence of a sulfonyl chloride group at the ethyl position further enhances the compound's utility as a synthetic intermediate, allowing for facile introduction of sulfonyl groups into other molecules through nucleophilic substitution reactions.
In recent years, there has been a growing interest in 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its role in synthesizing inhibitors targeting various enzymatic pathways relevant to human health and disease. For instance, studies have highlighted its potential as an intermediate in the preparation of compounds that modulate kinases and other protein-protein interaction interfaces. These interactions are critical in numerous cellular processes, and modulating them has emerged as a promising strategy in drug discovery.
The sulfonyl chloride functionality is particularly valuable in medicinal chemistry because it can be easily converted into sulfonamides, which are known for their broad spectrum of biological activities. Sulfonamides have been widely used in the development of antibiotics, anti-inflammatory drugs, and even anticancer agents. The ability to introduce this moiety efficiently into target molecules makes 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride a versatile tool for synthetic chemists.
Recent advancements in computational chemistry have also contributed to the increased interest in this compound. Molecular modeling studies have demonstrated that the dioxopiperidine scaffold can effectively engage with biological targets through hydrogen bonding and hydrophobic interactions. These insights have guided the design of more potent and selective derivatives of this compound for therapeutic applications. Additionally, green chemistry principles have been applied to optimize synthetic routes for 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride, aiming to reduce environmental impact while maintaining high yields and purity.
The pharmaceutical industry has taken note of these developments and is actively investigating 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride as a starting material for drug candidates. Preclinical studies have shown promising results in several disease models, particularly those involving inflammatory responses and metabolic disorders. The compound's ability to modulate key signaling pathways has opened new avenues for therapeutic intervention. Furthermore, its structural features make it an attractive candidate for further derivatization to enhance pharmacokinetic properties such as solubility and bioavailability.
In conclusion, 2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride (CAS No. 1000339-13-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
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